molecular formula C12H15BrClNO B1531915 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol CAS No. 1057269-96-1

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol

Cat. No.: B1531915
CAS No.: 1057269-96-1
M. Wt: 304.61 g/mol
InChI Key: UHRORWMDQSJGFK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C12H15BrClNO and a molecular weight of 304.61 g/mol This compound features a piperidine ring substituted with a 4-bromo-2-chlorobenzyl group and a hydroxyl group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chlorobenzyl chloride and piperidin-4-ol.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidin-4-ol reacts with 4-bromo-2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: NaN3, KCN, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated or fully reduced products.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring and halogenated benzyl group allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial, antiviral, and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromo-2-chlorobenzyl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperidin-4-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.

    1-(4-Bromo-2-methylbenzyl)piperidin-4-ol: Has a methyl group instead of chlorine, potentially altering its steric and electronic characteristics.

The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms on the benzyl group, which can confer distinct reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRORWMDQSJGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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